![molecular formula C22H26FN7O B2374800 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 923513-36-4](/img/structure/B2374800.png)
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a triazolopyrimidine ring, a piperazine ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like nucleophilic substitution, ring-opening, and ring-closure reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Triazolopyrimidines and their derivatives have shown potential in anticancer treatments . They can inhibit the growth of cancer cells and have been used in drug design and development .
Antimicrobial Applications
Some triazolopyrimidines have demonstrated antimicrobial properties . For example, they have been found to be effective against Staphylococcus aureus .
Analgesic and Anti-inflammatory Applications
Triazolopyrimidines can also have analgesic and anti-inflammatory effects . This makes them potentially useful in the treatment of pain and inflammation .
Antioxidant Applications
These compounds can exhibit antioxidant properties , which means they could be used to protect the body from damage caused by harmful molecules called free radicals .
Antiviral Applications
Triazolopyrimidines have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections .
Enzyme Inhibition
Triazolopyrimidines can act as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases .
Antitubercular Applications
These compounds have been found to have antitubercular properties . This means they could be used in the treatment of tuberculosis .
Use in Energetic Materials
Some triazolopyrimidines have been used in the synthesis of energetic materials . These materials have a high energy content and can be used in various applications, such as propellants and explosives .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may exert its effects by inhibiting key enzymes in cellular processes.
Biochemical Pathways
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways associated with these enzymes, leading to downstream effects on cellular functions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that similar studies could be performed on this compound to determine its ADME properties and their impact on bioavailability.
Result of Action
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may alter cellular functions by inhibiting key enzymes, potentially leading to various therapeutic effects.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFPOUHRGQKASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



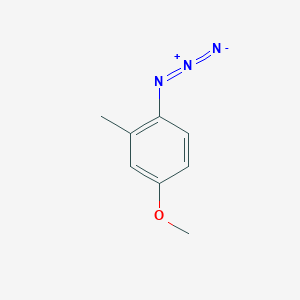
![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)
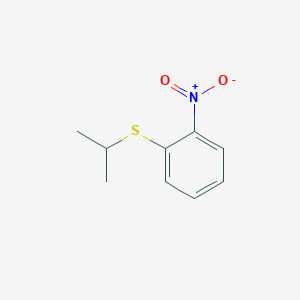
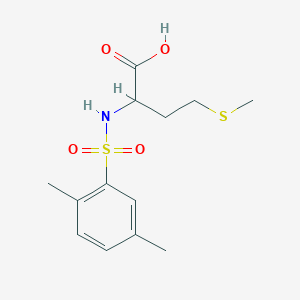
![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)
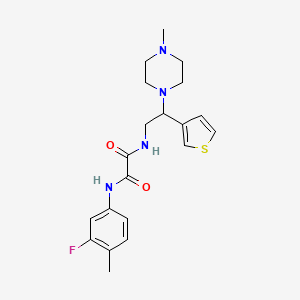
![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)

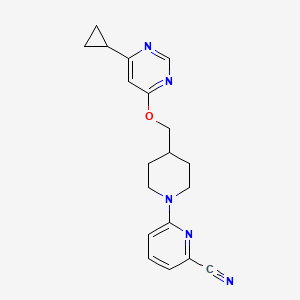
![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)
![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)